Nandanan Erathodiyil,
Samuel Ooi,
Abdul M Seayad,
Yu Han,
Su Seong Lee,
Jackie Y Ying
PMID: 18260070
DOI:
10.1002/chem.200701361
Abstract
This paper describes the synthesis, characterization and applications of palladium (Pd) nanoparticles supported on siliceous mesocellular foam (MCF). Pd nanoparticles of 2-3 nm and 4-6 nm were used in reactions involving molecular hydrogen (such as hydrogenation of double bonds and reductive amination), transfer hydrogenation of ketones and epoxides, and coupling reactions (such as Heck and Suzuki reactions). They successfully catalyzed all these reactions with excellent yield and selectivity. This heterogeneous catalyst was easily recovered by filtration, and recycled several times without any significant loss in activity and selectivity. The palladium leaching in the reactions was determined to be much less than the FDA-approved limit of 5 ppm. Furthermore, the catalyst can be stored and handled under normal atmospheric conditions. This immobilized catalyst allows for ease of recovery/reuse and minimization of waste generation, which are of great interest in the development of green chemical processes.
Shinya Kobayashi,
Sotaro Fujii,
Aya Koga,
Satoshi Wakai,
Nobuyuki Matubayasi,
Yoshihiro Sambongi
PMID: 28318436
DOI:
10.1080/09168451.2017.1303361
Abstract
Reversible denaturation of Pseudomonas aeruginosa cytochrome c
(PAc
) could be followed using five systematic urea derivatives that differ in the alkyl chain length, i.e. urea, N-methylurea (MU), N-ethylurea (EU), N-propylurea (PU), and N-butylurea (BU). The BU concentration was the lowest required for the PAc
denaturation, those of PU, EU, MU, and urea being gradually higher. Furthermore, the accessible surface area difference upon PAc
denaturation caused by BU was found to be the highest, those by PU, EU, MU, and urea being gradually lower. These findings indicate that urea derivatives with longer alkyl chains are stronger denaturants. In this study, as many as five systematic urea derivatives could be applied for the reversible denaturation of a single protein, PAc
, for the first time, and the effects of the alkyl chain length on protein denaturation were systematically verified by means of thermodynamic parameters.
U TONSE,
K G ANANTHANARAYANAN,
M Y MHASALKAR,
M H SHAH,
C V DELIWALA
PMID: 13921881
DOI:
10.1038/193891a0
Abstract
V ANTON,
J GONZALEZ RODRIGUEZ
PMID: 14309248
DOI:
Abstract
Florian M Dato,
Miriam Sheikh,
Rocky Z Uhl,
Alexandra W Schüller,
Michaela Steinkrüger,
Peter Koch,
Jörg-Martin Neudörfl,
Michael Gütschow,
Bernd Goldfuss,
Markus Pietsch
PMID: 30004170
DOI:
10.1002/cmdc.201800388
Abstract
Cholesterol esterase (CEase), a serine hydrolase thought to be involved in atherogenesis and thus coronary heart disease, is considered as a target for inhibitor development. We investigated recombinant human and murine CEases with a new fluorometric assay in a structure-activity relationship study of a small library of ω-phthalimidoalkyl aryl ureas. The urea motif with an attached 3,5-bis(trifluoromethyl)phenyl group and the aromatic character of the ω-phthalimide residue were most important for inhibitory activity. In addition, an alkyl chain composed of three or four methylene groups, connecting the urea and phthalimide moieties, was found to be an optimal spacer for inhibitors. The so-optimized compounds 2 [1-(3,5-bis(trifluoromethyl)phenyl)-3-(3-(1,3-dioxoisoindolin-2-yl)propyl)urea] and 21 [1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(1,3-dioxoisoindolin-2-yl)butyl)urea] exhibited dissociation constants (K
) of 1-19 μm on the two CEases and showed either a competitive (2 on the human enzyme and 21 on the murine enzyme) or a noncompetitive mode of inhibition. Two related serine hydrolases-monoacylglycerol lipase and fatty acid amide hydrolase-were inhibited by ω-phthalimidoalkyl aryl ureas to a lesser extent.
F BRUNORI,
G DELL'OMODARME
PMID: 13848137
DOI:
Abstract
Jeffrey G Varnes,
Daniel S Gardner,
Joseph B Santella 3rd,
John V Duncia,
Melissa Estrella,
Paul S Watson,
Cheryl M Clark,
Soo S Ko,
Patricia Welch,
Maryanne Covington,
Nicole Stowell,
Eric Wadman,
Paul Davies,
Kimberley Solomon,
Robert C Newton,
George L Trainor,
Carl P Decicco,
Dean A Wacker
PMID: 15026042
DOI:
10.1016/j.bmcl.2004.01.059
Abstract
The discovery of novel and selective small molecule antagonists of the CC Chemokine Receptor-3 (CCR3) is presented. Simple conversion from a 4- to 3-benzylpiperidine gave improved selectivity for CCR3 over the serotonin 5HT(2A) receptor. Chiral resolution and exploration of mono- and disubstitution of the N-propylurea resulted in several 3-benzylpiperidine N-propylureas with CCR3 binding IC(50)s under 5 nM. Data from in vitro calcium mobilization and chemotaxis assays for these compounds ranged from high picomolar to low nanomolar EC(50)s and correlated well with antagonist binding IC(50)s.
J M EVANS,
R A MASSUMI
PMID: 13275855
DOI:
10.7326/0003-4819-44-1-124
Abstract
H ROSEN,
A BLUMENTHAL,
M H NEAD,
R TISLOW,
J SEIFTER
PMID: 13465752
DOI:
10.3181/00379727-95-23312
Abstract
A LOUBATIERES,
C FRUTEAU DE LACLOS,
A SASSINE,
P BOUYARD,
M M MARIANI
PMID: 13665627
DOI:
Abstract